Pgam1-IN-1 Exhibits Intermediate Enzymatic Potency with a Defined Selectivity Window Relative to Lead Series Members
Pgam1-IN-1 (Compound 9h) inhibits recombinant human PGAM1 with an IC₅₀ of 6.4 μM. This places it at an intermediate potency within its direct chemical series, being 3-fold less potent than the optimized lead molecule PGAM1-IN-2 (Compound 15h, IC₅₀ = 2.1 μM) but 2-fold more potent than the initial lead scaffold PGMI-004A (IC₅₀ = 13.1 μM) [1][2]. This quantitative gradient underscores the structure-activity relationship (SAR) within the xanthone benzenesulfonamide class and establishes Pgam1-IN-1 as a critical comparator for evaluating the functional impact of chemical modifications [1].
| Evidence Dimension | Inhibition of recombinant human PGAM1 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 6.4 μM |
| Comparator Or Baseline | PGAM1-IN-2: IC₅₀ = 2.1 μM; PGMI-004A: IC₅₀ = 13.1 μM |
| Quantified Difference | Pgam1-IN-1 is 3.05-fold less potent than PGAM1-IN-2 and 2.05-fold more potent than PGMI-004A |
| Conditions | Enzymatic assay using recombinant human PGAM1 protein; spectroscopic measurement |
Why This Matters
This data enables researchers to select an inhibitor with a specific potency window for nuanced investigation of PGAM1's role in metabolic flux without complete enzyme ablation.
- [1] Wang P, Jiang L, Cao Y, Ye D, Zhou L. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors. Molecules. 2018 Jun 8;23(6):1396. View Source
- [2] Hitosugi T, Zhou L, Elf S, Fan J, Kang HB, Seo JH, et al. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Cancer Cell. 2012 Nov 13;22(5):585-600. View Source
